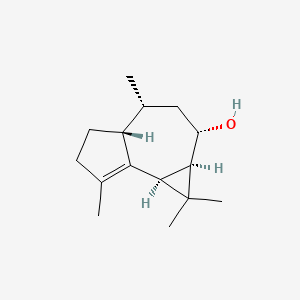![molecular formula C23H24ClNO5 B589412 2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride CAS No. 1323255-72-6](/img/structure/B589412.png)
2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride (Mixture of Diastereomers) is a synthetic compound used primarily in scientific research. It is a labeled version of Droxidopa, which is a precursor to norepinephrine, a neurotransmitter involved in various physiological processes. The labeling with carbon-13 and nitrogen-15 isotopes allows for detailed metabolic and pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride involves multiple steps, starting from the appropriate labeled precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the aromatic ring are protected using benzyl groups.
Introduction of Isotopes: Carbon-13 and nitrogen-15 isotopes are introduced through specific labeled reagents.
Formation of Hydrochloride Salt: The final product is converted into its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reagent addition.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Ensuring the final product meets stringent quality standards through various analytical techniques like NMR, HPLC, and LC-MS.
化学反応の分析
Types of Reactions
3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the parent amine.
科学的研究の応用
3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.
Biology: Helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of Droxidopa.
Industry: Employed in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride involves its conversion to norepinephrine in the body. The labeled isotopes allow researchers to track this conversion and study the molecular targets and pathways involved. The primary molecular target is the enzyme aromatic L-amino acid decarboxylase, which catalyzes the conversion of Droxidopa to norepinephrine.
類似化合物との比較
Similar Compounds
Droxidopa: The parent compound without isotopic labeling.
L-threo-3,4-Dihydroxyphenylserine: Another precursor to norepinephrine.
3,4-Di-O-benzyl DL-threo-Droxidopa: A similar compound without isotopic labeling.
Uniqueness
The uniqueness of 3,4-Di-O-benzyl Droxidopa-13C2,15N Hydrochloride lies in its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in both basic and applied research, providing insights that are not possible with non-labeled compounds.
特性
IUPAC Name |
2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/i21+1,23+1,24+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-XTQQHKSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C([13CH]([13C](=O)O)[15NH2])O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)
